molecular formula C17H21FN4O4S B2613629 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine CAS No. 2034483-81-1

6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Cat. No.: B2613629
CAS No.: 2034483-81-1
M. Wt: 396.44
InChI Key: PPIVRGQBTAIVCH-UHFFFAOYSA-N
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Description

6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyridazin-3-amine core substituted with a pyrrolidin-3-yl group and a 3-fluoro-4-methoxyphenylsulfonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Fluoro-Methoxyphenylsulfonyl Group: The 3-fluoro-4-methoxyphenylsulfonyl group is introduced via a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base.

    Coupling with Pyridazin-3-amine: The final step involves coupling the pyrrolidine intermediate with pyridazin-3-amine under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazin-3-amine core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly as an inhibitor of specific kinases involved in disease pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine Substituted Pyrrolopyridines: These compounds share a similar core structure and are also known for their kinase inhibitory activity.

    Fluoro-Methoxyphenyl Derivatives: Compounds with similar substituents on the phenyl ring exhibit comparable chemical reactivity and biological activity.

Uniqueness

6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple kinases makes it a versatile compound for therapeutic research.

Properties

IUPAC Name

6-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O4S/c1-21(2)16-6-7-17(20-19-16)26-12-8-9-22(11-12)27(23,24)13-4-5-15(25-3)14(18)10-13/h4-7,10,12H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIVRGQBTAIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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